“1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one” is a type of chalcone, a class of compounds that have two aromatic rings joined by a three-carbon chain . Chalcones are known for their wide range of pharmacological properties .
The compound can be synthesized via a Claisen–Schmidt condensation with 4-fluorobenzaldehyde and 4’-methoxyacetophenone . The synthesis process can be carried out in an alkaline medium at room temperature .
The molecular structure of this compound has been elucidated using single-crystal X-ray diffraction technique . The compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group . The molecular geometry and vibrational frequencies (FT-IR) of the compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set .
The compound is a heavily -conjugated structure that is nearly planar . The torsion angles between the 4-fluorophenyl ring and the alkene and the 4’-methoxyphenyl ring and the 2-propen-1-one are 1.2 (4) and 1.2 (3), respectively .
Several mechanical properties of the compound have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus and Poisson’s ratio . The s-wave and p-wave velocities as well as static dielectric tensor were also calculated . The HOMO–LUMO energy gap, experimentally (4.1096) and theoretically calculated (4.09096) are nearly the same .
4-Methoxy-4'-fluorochalcone is an organic compound characterized by its unique molecular structure and potential applications in various scientific fields. It is classified as a chalcone, a type of flavonoid compound known for its diverse biological activities. The molecular formula of 4-Methoxy-4'-fluorochalcone is , with a molecular weight of approximately 256.27 g/mol. This compound is synthesized primarily through the Claisen-Schmidt condensation reaction, which involves the reaction of 4-fluoroacetophenone and 4-methoxybenzaldehyde.
Chalcones are recognized as precursors to flavonoids and are categorized under polyphenolic compounds. They are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The specific compound 4-Methoxy-4'-fluorochalcone can be sourced from chemical suppliers and is utilized in both academic research and industrial applications.
The synthesis of 4-Methoxy-4'-fluorochalcone typically employs the Claisen-Schmidt condensation method. This reaction occurs between:
The detailed procedure involves the following steps:
The structure of 4-Methoxy-4'-fluorochalcone features a conjugated system that contributes to its stability and reactivity. The compound has a planar configuration, which facilitates effective π-π stacking interactions in solid-state forms.
Key Structural Features:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to confirm the structure of synthesized chalcones. Typical NMR shifts for this compound would indicate the presence of aromatic protons and functional groups characteristic of chalcones .
4-Methoxy-4'-fluorochalcone can undergo several chemical reactions:
These reactions highlight the compound's versatility in organic synthesis, making it an important intermediate in various chemical processes.
The mechanism of action for 4-Methoxy-4'-fluorochalcone involves its interaction with specific biological targets, particularly enzymes and receptors involved in inflammatory pathways and cancer progression. While precise molecular targets are still being identified, it is believed that this compound modulates key signaling pathways, potentially leading to therapeutic effects .
Data from various studies indicate that these properties facilitate its use in both laboratory settings and industrial applications .
4-Methoxy-4'-fluorochalcone has several significant applications:
Research continues to explore its therapeutic potential, particularly in drug development aimed at targeting specific diseases .
4-Methoxy-4'-fluorochalcone exerts potent anti-inflammatory effects by targeting the nuclear factor kappa B (NF-κB) signaling cascade. This transcription factor regulates genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, and IL-1β). The compound’s α,β-unsaturated ketone system enables electrophilic interactions with cysteine residues in the IκB kinase (IKK) complex, preventing IκBα degradation and subsequent NF-κB nuclear translocation [1] [4]. In vitro studies demonstrate dose-dependent inhibition of TNF-α-induced NF-κB activation in macrophages, with IC₅₀ values ranging from 5–20 μM. This suppression correlates with reduced cyclooxygenase-2 (COX-2) expression and prostaglandin E2 (PGE2) synthesis, positioning the compound as a candidate for inflammation-driven pathologies [1].
Table 1: Anti-Inflammatory Effects of 4-Methoxy-4'-fluorochalcone via NF-κB
Cell Model | Key Target | Inhibited Cytokines | IC₅₀ (μM) |
---|---|---|---|
Macrophages (LPS-stimulated) | IKK complex | TNF-α, IL-6, IL-1β | 7.2 ± 0.8 |
Synovial fibroblasts | NF-κB translocation | COX-2, PGE₂ | 12.4 ± 1.1 |
In cervical (HeLa), lung (A549), and breast (MDA-MB-231) cancer cell lines, 4-Methoxy-4'-fluorochalcone triggers apoptosis through mitochondrial and extrinsic pathways. The compound’s fluorinated B-ring enhances electron-withdrawing capacity, facilitating reactive oxygen species (ROS) generation and disrupting mitochondrial membrane potential [4] [5]. This disruption activates pro-apoptotic Bcl-2 proteins (Bax/Bak), leading to cytochrome c release and caspase-9/3 cleavage. In HeLa cells, treatment (24h, IC₅₀ = 14.3 μM) resulted in >60% apoptosis via upregulation of death receptors (Fas/CD95) [5]. Molecular docking confirms high-affinity binding (−9.2 kcal/mol) to protein kinase CK2—a regulator of PI3K/Akt survival signaling—inducing G2/M cell cycle arrest [5].
Table 2: Pro-Apoptotic Effects in Cancer Cell Lines
Cell Line | Primary Mechanism | Key Biomarkers | IC₅₀ (μM) |
---|---|---|---|
HeLa (cervical) | CK2 inhibition, Fas upregulation | Cleaved caspase-3, Bax/Bcl-2 ratio ↑ | 14.3 ± 1.5 |
A549 (lung) | ROS-mediated MMP loss | Cytochrome c release, caspase-9 | 18.6 ± 2.1 |
MDA-MB-231 (breast) | G2/M arrest | p21ᴡᵃᶠ¹/ᶜⁱᵖ¹, cyclin B1 ↓ | 22.4 ± 1.8 |
The methoxy group at ring A and fluorine at ring B confer radical-stabilizing properties, enabling 4-Methoxy-4'-fluorochalcone to neutralize ROS (e.g., •OH, O₂•⁻, and ONOO⁻). In biochemical assays, it exhibits DPPH radical scavenging (EC₅₀ = 32.7 μM) and lipid peroxidation inhibition (75% at 50 μM) [1] . Density functional theory (DFT) calculations reveal a low bond dissociation enthalpy (BDE = 78.3 kcal/mol) for the 4′-O-H group, facilitating H-atom transfer to radicals [5]. Cellular studies show it reduces H₂O₂-induced oxidative stress in hepatocytes by upregulating Nrf2-dependent antioxidants (e.g., heme oxygenase-1 and γ-glutamyl cysteine ligase) .
4-Methoxy-4'-fluorochalcone disrupts mitochondrial function in Leishmania spp. and Trypanosoma cruzi by inhibiting critical dehydrogenases (e.g., fumarate reductase and lactate dehydrogenase) . This inhibition collapses the mitochondrial membrane potential (ΔΨm) and reduces ATP synthesis by >70% at 10 μM. In Leishmania amazonensis, the compound (IC₅₀ = 2.8 μM) impairs electron transport chain (ETC) complex II/III, inducing parasite-specific apoptosis without harming mammalian cells . Molecular dynamics simulations confirm stable binding (−11.4 kcal/mol) to Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key glycolytic enzyme .
Table 3: Antiparasitic Effects via Mitochondrial Targeting
Parasite | Mitochondrial Target | Effect | IC₅₀ (μM) |
---|---|---|---|
Leishmania amazonensis | Fumarate reductase | ΔΨm collapse, ATP depletion | 2.8 ± 0.3 |
Trypanosoma cruzi | Lactate dehydrogenase | Glycolysis inhibition | 4.1 ± 0.6 |
Trypanosoma brucei | GAPDH | NAD⁺ binding site occlusion | 3.5 ± 0.4 |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: